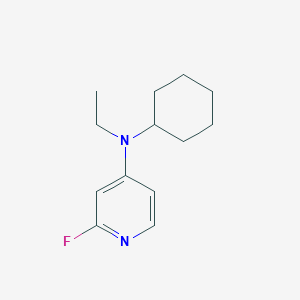
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C13H19FN2 and a molecular weight of 222.3 g/mol . This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a cyclohexyl group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The cyclohexyl and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine may involve large-scale fluorination reactions followed by alkylation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N-ethyl-2-pyridone derivatives.
Reduction: Formation of N-Cyclohexyl-N-ethyl-2-aminopyridine derivatives.
Substitution: Formation of N-Cyclohexyl-N-ethyl-2-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclohexyl and ethyl groups contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N-ethyl-2-chloropyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-bromopyridin-4-amine
- N-Cyclohexyl-N-ethyl-2-iodopyridin-4-amine
Uniqueness
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making the compound less reactive and more stable under various conditions .
Propiedades
Fórmula molecular |
C13H19FN2 |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-2-16(11-6-4-3-5-7-11)12-8-9-15-13(14)10-12/h8-11H,2-7H2,1H3 |
Clave InChI |
ORNJLGKTVKEOCL-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1)C2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


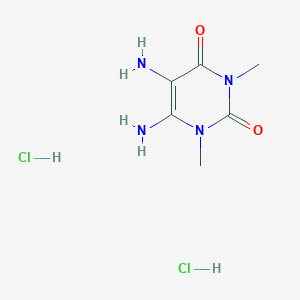
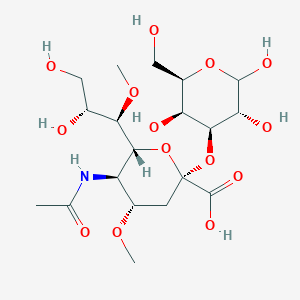
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
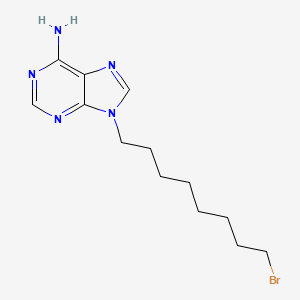
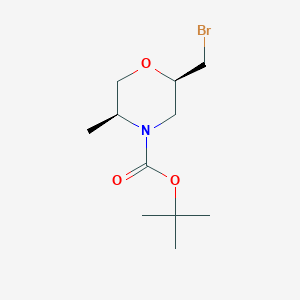
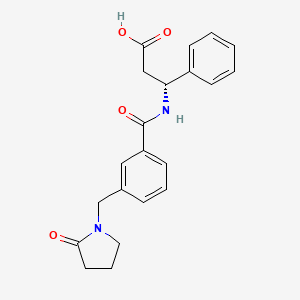
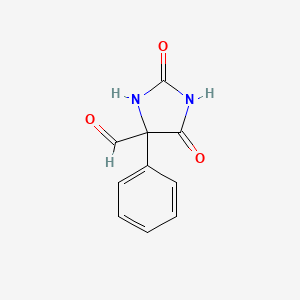
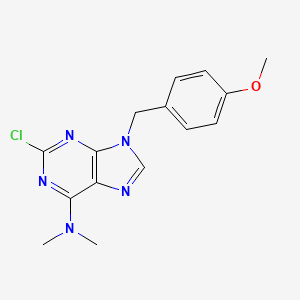
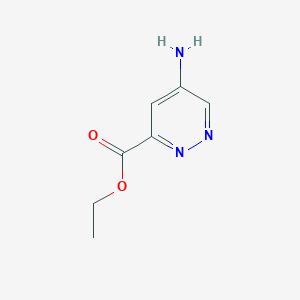
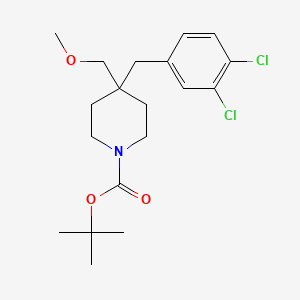
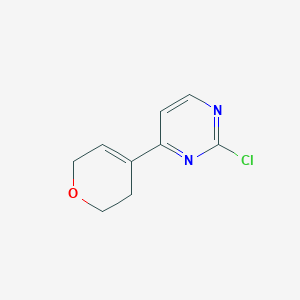
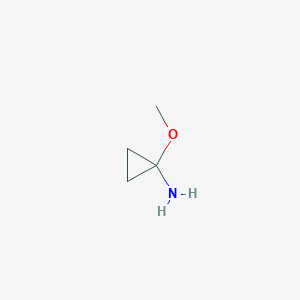
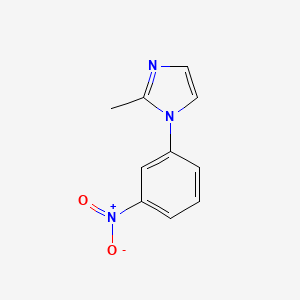
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)
